Cyclopropyl 4-methylbenzenesulfonate
Overview
Description
Cyclopropyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . It is known for its use as a polymerase inhibitor, particularly in the inhibition of HIV-1 reverse transcriptase . This compound has shown activity against both wild-type and drug-resistant HIV strains .
Preparation Methods
The synthesis of Cyclopropyl 4-methylbenzenesulfonate can be achieved through various methods. One practical and scalable method involves the synthesis of 1-vinylthis compound, which serves as an intermediate for the rapid and economical synthesis of alkylidenecyclopropanes . This process involves metal-catalyzed higher-order carbocyclization and cycloisomerization reactions . Another method includes the oxidation and tosyl protection of specific precursors, followed by silyl deprotection and partial alkyne reduction .
Chemical Reactions Analysis
Cyclopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: It is involved in cycloaddition reactions, such as 1,3-dipolar cycloaddition.
Solvolysis: The compound can undergo solvolysis, leading to the formation of cyclopropyl cation.
Common reagents used in these reactions include sodium hydride, acetic acid, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl 4-methylbenzenesulfonate involves the inhibition of HIV-1 reverse transcriptase by binding to the catalytic site of the ns5b polymerase . This binding prevents the polymerase from synthesizing viral DNA, thereby inhibiting the replication of the virus . The compound has shown activity against both wild-type and drug-resistant HIV strains .
Comparison with Similar Compounds
Cyclopropyl 4-methylbenzenesulfonate can be compared with other polymerase inhibitors, such as:
Cyclopropylmethyl 4-methylbenzenesulfonate: Similar in structure but differs in the substituent on the cyclopropyl ring.
Vinylthis compound: Used as an intermediate in the synthesis of alkylidenecyclopropanes.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
cyclopropyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8-2-6-10(7-3-8)14(11,12)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALFOPMXMTAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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